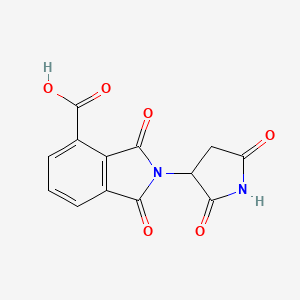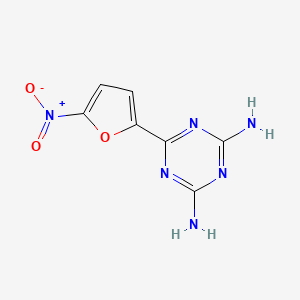
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and have been widely used in medical and veterinary applications. This compound is characterized by the presence of a triazine ring substituted with amino groups and a nitrofuran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine typically involves the reaction of 5-nitro-2-furaldehyde with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The antimicrobial activity of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is primarily due to its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran compound with similar antimicrobial properties.
Furazolidone: Used as an antimicrobial agent in both human and veterinary medicine.
Nitrofurazone: Known for its use in topical antimicrobial formulations.
Uniqueness
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is unique due to its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other nitrofuran compounds. Its dual amino groups and nitrofuran moiety make it a versatile compound for various applications.
Propriétés
Numéro CAS |
720-69-4 |
|---|---|
Formule moléculaire |
C7H6N6O3 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
6-(5-nitrofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H6N6O3/c8-6-10-5(11-7(9)12-6)3-1-2-4(16-3)13(14)15/h1-2H,(H4,8,9,10,11,12) |
Clé InChI |
SUDMLGKFWIJSEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


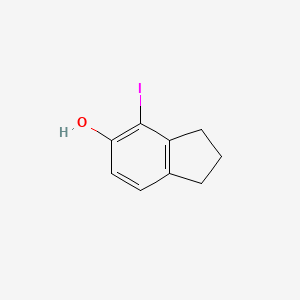
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
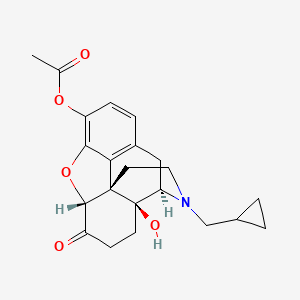
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
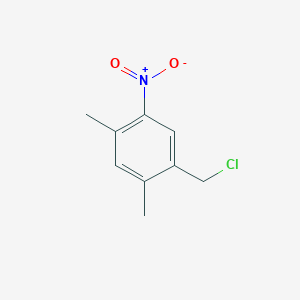
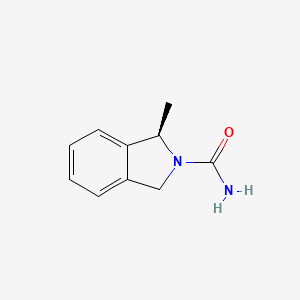
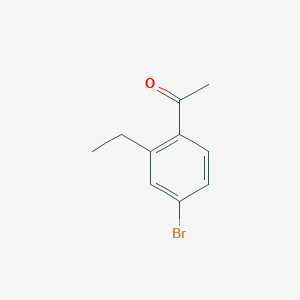
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
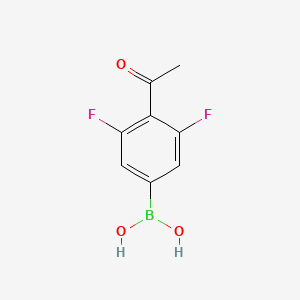
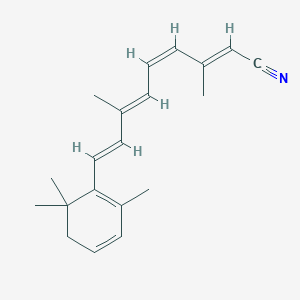

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
